Purity Specification: 98% Target Compound vs. ≥95% Unprotected or Oxidized Analogs
The target compound is offered at a minimum purity of 98% (MolCore, Leyan) , compared to the 95% minimum purity specification commonly reported for the unprotected analog 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane (CAS 1419101-23-7) and the 8-oxo derivative (CAS 1228676-24-1) . A 3% absolute purity difference, while seemingly modest, corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is significant for multi-step synthesis where impurities propagate and affect yield and purity of downstream intermediates.
| Evidence Dimension | Certified Purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | Unprotected analog (CAS 1419101-23-7): ≥95%. 8-Oxo derivative (CAS 1228676-24-1): ≥95%. |
| Quantified Difference | 3% higher purity; 60% lower total impurity burden |
| Conditions | Vendor-specified QC release criteria; analytical method details not disclosed. |
Why This Matters
Higher starting purity reduces byproduct formation in subsequent steps and improves overall synthetic yield, which is critical for milligram-to-gram scale-up in medicinal chemistry campaigns.
